3,3,4,4-Tetramethoxy-1,2-dioxetane
CAS No.: 28793-21-7
Cat. No.: VC19662958
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28793-21-7 |
|---|---|
| Molecular Formula | C6H12O6 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 3,3,4,4-tetramethoxydioxetane |
| Standard InChI | InChI=1S/C6H12O6/c1-7-5(8-2)6(9-3,10-4)12-11-5/h1-4H3 |
| Standard InChI Key | PTEKZHCNANAZOD-UHFFFAOYSA-N |
| Canonical SMILES | COC1(C(OO1)(OC)OC)OC |
Introduction
Synthesis and Structural Features
Molecular Geometry
The dioxetane ring adopts a puckered conformation to alleviate steric strain from the four methoxy groups. Theoretical studies indicate that alkoxy substituents increase the O-O bond length slightly compared to alkyl groups, with a calculated O-O stretching frequency of 752 cm⁻¹ . This contrasts with alkyl-substituted dioxetanes (e.g., tetramethyl-1,2-dioxetane: ~670 cm⁻¹), underscoring the electron-donating resonance effects of methoxy groups .
Table 1: Comparative O-O Stretching Frequencies of Selected 1,2-Dioxetanes
| Compound | O-O Stretching Frequency (cm⁻¹) | Reference |
|---|---|---|
| 3,3,4,4-Tetramethoxy-1,2-dioxetane | 752 | |
| 3,3,4,4-Tetramethyl-1,2-dioxetane | 670 | |
| Unsubstituted 1,2-dioxetane | 890–900 |
Stability and Thermal Decomposition
Enhanced Stability
The methoxy groups stabilize the peroxidic ring through resonance donation, reducing ring strain and delaying thermal decomposition . This stabilization is evidenced by its higher thermal stability compared to alkyl analogs, with decomposition temperatures exceeding 200°C under inert conditions .
Decomposition Mechanism
Thermolysis proceeds via a concerted biradical pathway:
-
O-O Bond Cleavage: Generates a biradical intermediate.
-
C-C Bond Rupture: Yields two methoxy-substituted carbonyl fragments .
-
Chemiexcitation: Formation of electronically excited states, leading to light emission (chemiluminescence) .
Table 2: Activation Parameters for Selected 1,2-Dioxetanes
| Compound | Activation Energy (Eₐ, kcal/mol) | ΔS‡ (e.u.) | Reference |
|---|---|---|---|
| 3,3,4,4-Tetramethoxy-1,2-dioxetane | 28–30* | -2 to +2 | |
| 3,3,4,4-Tetramethyl-1,2-dioxetane | 22.7–25.8 | -5 to +2 |
*Estimated based on analogous alkoxy-substituted systems .
Functional Properties and Applications
Chemiluminescence
The compound exhibits blue-light emission (~425 nm) upon decomposition, characteristic of excited-state carbonyl products . The quantum yield is modulated by the electron-donating methoxy groups, which enhance intersystem crossing efficiency compared to alkyl derivatives .
Analytical and Biomedical Applications
-
Thermochemiluminescence (TCL) Probes: Integration into immunoassays for detecting biomarkers via light emission upon thermal activation .
-
Singlet Oxygen Generation: Potential use in photodynamic therapy due to the formation of reactive oxygen species (ROS) .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume